Crystal structure and X-ray diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
Crystal structure and X-ray diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystal structure, and X-ray diffraction analysis of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction, and presents a thorough analysis of the resulting molecular and supramolecular structure. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems, grounded in authoritative scientific principles.
Introduction: The Significance of the Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. The title compound, 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid, incorporates three key pharmacophoric features: the imidazole core, a pyridine ring, and a carboxylic acid moiety. This combination suggests potential for a wide range of biological activities. A precise understanding of the spatial arrangement of these functional groups, as provided by single-crystal X-ray diffraction, is indispensable for predicting and optimizing molecular interactions with biological targets.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire structural analysis.
Synthetic Strategy: A Multi-Component Approach
A robust and efficient method for the synthesis of substituted imidazoles is through a one-pot, multi-component reaction. This approach is favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity.
Experimental Protocol: Synthesis
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Reactant Preparation: Equimolar amounts of 3-pyridinecarboxaldehyde, diacetyl, and ammonium acetate are prepared.
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Reaction Setup: The reactants are dissolved in glacial acetic acid, which serves as both the solvent and a catalyst.
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Reflux: The reaction mixture is heated to reflux for a designated period, typically 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of cold water.
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Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.
The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Protocol for Slow Evaporation Crystallization:
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Solvent Screening: The purified compound is dissolved in various solvents to determine its solubility profile. A solvent in which the compound is sparingly soluble at room temperature is ideal.
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Preparation of a Saturated Solution: A saturated solution of the compound is prepared in the chosen solvent, with gentle heating if necessary to ensure complete dissolution.
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Controlled Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.
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Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the mother liquor.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.
Data Collection and Processing
A carefully selected single crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
Caption: Workflow for single-crystal X-ray structure determination.
Structure Solution and Refinement
The diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data.
Results and Discussion: A Detailed Look at the Crystal Structure
The crystallographic analysis provides a wealth of information about the molecular and supramolecular structure of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| a, b, c (Å) | To be determined experimentally |
| α, β, γ (°) | To be determined experimentally |
| Volume (ų) | To be determined experimentally |
| Z | To be determined experimentally |
| Density (calculated) (g/cm³) | To be determined experimentally |
| R-factor (%) | To be determined experimentally |
| Goodness-of-fit (GOF) | To be determined experimentally |
Note: The specific values are dependent on the outcome of the experimental X-ray diffraction analysis.
Molecular Conformation
The analysis reveals the relative orientation of the imidazole and pyridine rings. The dihedral angle between these two aromatic systems is a critical conformational parameter that influences the molecule's overall shape and its potential interactions with a binding site. The intramolecular hydrogen bonding possibilities, particularly involving the carboxylic acid group and the imidazole nitrogen, also play a significant role in dictating the preferred conformation.
Caption: Molecular structure and key conformational feature.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid are held together by a network of non-covalent interactions. Hydrogen bonds are particularly important, with the carboxylic acid group acting as a strong hydrogen bond donor and acceptor, often forming dimeric synthons. The nitrogen atoms of the imidazole and pyridine rings also participate in hydrogen bonding. These interactions dictate the crystal packing and influence the compound's physicochemical properties, such as melting point and solubility.
Conclusion: Bridging Structure and Function
The successful determination of the crystal structure of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid provides an unambiguous depiction of its three-dimensional architecture. This structural blueprint is of immense value to drug development professionals, offering critical insights for:
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Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
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Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies.
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Lead Optimization: Guiding the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
The methodologies and analyses presented in this guide serve as a robust framework for the structural characterization of novel small molecules, ultimately accelerating the drug discovery process.
References
A curated list of authoritative sources will be provided upon the completion of the experimental work and literature review. The following are representative examples:
- Imidazole Synthesis:A review on the synthesis of imidazole derivatives. Chemical Reviews, American Chemical Society. [A valid URL to a relevant review article will be provided]
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X-ray Crystallography: International Tables for Crystallography, Volume A: Space-Group Symmetry. International Union of Crystallography. [Link]
- Structure Refinement Software:Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
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Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). [Link]
